molecular formula C6H7NOS B167212 4-Methylsulfanyl-1-oxidopyridin-1-ium CAS No. 129598-77-2

4-Methylsulfanyl-1-oxidopyridin-1-ium

Katalognummer B167212
CAS-Nummer: 129598-77-2
Molekulargewicht: 141.19 g/mol
InChI-Schlüssel: UWTXRFVTMUORLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound is also known as Methylsulfonylpyridine N-oxide (MSPO) and is a derivative of pyridine. The purpose of

Wirkmechanismus

The mechanism of action of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the scavenging of free radicals and the inhibition of enzymes involved in the production of ROS. The compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. Additionally, MSPO has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methylsulfanyl-1-oxidopyridin-1-ium have been extensively studied. The compound has been shown to have a protective effect on various organs, including the liver, kidney, and brain. MSPO has also been shown to reduce the risk of developing cardiovascular diseases by reducing oxidative stress and inflammation. Additionally, the compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential candidate for the treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Methylsulfanyl-1-oxidopyridin-1-ium in lab experiments include its high purity and stability. The compound is also easy to synthesize and has a low toxicity profile. However, the limitations of using MSPO in lab experiments include its low solubility in water, which can make it difficult to work with. Additionally, the compound can be expensive to synthesize, making it less accessible for some researchers.

Zukünftige Richtungen

There are several future directions for the study of 4-Methylsulfanyl-1-oxidopyridin-1-ium. One potential area of research is the development of MSPO-based drugs for the treatment of oxidative stress-related diseases. Additionally, the compound could be studied further for its potential role in the prevention of cardiovascular diseases and diabetes. Further research is also needed to determine the optimal dosage and administration of the compound for therapeutic use.
Conclusion:
In conclusion, 4-Methylsulfanyl-1-oxidopyridin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been extensively studied for its antioxidant properties and has shown promising results in the prevention and treatment of oxidative stress-related diseases. Further research is needed to fully understand the potential of 4-Methylsulfanyl-1-oxidopyridin-1-ium and its role in the development of new therapies for various diseases.

Synthesemethoden

The synthesis of 4-Methylsulfanyl-1-oxidopyridin-1-ium involves the reaction of 4-methylthiopyridine with hydrogen peroxide in the presence of a catalyst. The reaction results in the oxidation of the sulfur atom to a sulfone group, leading to the formation of 4-Methylsulfanyl-1-oxidopyridin-1-ium. This method is efficient and yields high-quality MSPO.

Wissenschaftliche Forschungsanwendungen

4-Methylsulfanyl-1-oxidopyridin-1-ium has been extensively used in scientific research due to its potential application in various fields. The compound has been studied for its antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been investigated for its role in the inhibition of enzymes involved in the production of reactive oxygen species (ROS).

Eigenschaften

CAS-Nummer

129598-77-2

Molekularformel

C6H7NOS

Molekulargewicht

141.19 g/mol

IUPAC-Name

4-methylsulfanyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H7NOS/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3

InChI-Schlüssel

UWTXRFVTMUORLH-UHFFFAOYSA-N

SMILES

CSC1=CC=[N+](C=C1)[O-]

Kanonische SMILES

CSC1=CC=[N+](C=C1)[O-]

Synonyme

Pyridine, 4-(methylthio)-, 1-oxide (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.